
N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a thiazole ring, which is known for its diverse biological activities.
Mechanism of Action
Target of action
The compound contains a thiazole ring, which is a core structural motif present in a wide range of natural products and synthetic molecules with diverse biological activities . Therefore, the targets of this compound could be numerous, depending on the specific functional groups and structural features it possesses.
Mode of action
The mode of action would depend on the specific target(s) of the compound. For instance, thiazole derivatives have been known to exhibit antibacterial activity by inhibiting bacterial cell wall synthesis .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide are not yet fully understood. It is known that similar thiazole derivatives have been synthesized and evaluated for their antitumor activities . The results indicated that some of these compounds exhibited potent inhibitory activity against certain enzymes
Cellular Effects
The cellular effects of this compound are also not fully known. Similar compounds have shown to induce apoptosis in certain cell lines
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully elucidated. Similar compounds have shown to inhibit certain enzymes, suggesting a potential mechanism of action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide typically involves the reaction of 2-chlorobenzyl bromide with thiazole derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The resulting intermediate is then reacted with isobutyryl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides: These compounds share a similar thiazole ring structure but differ in their substituents, leading to variations in biological activity.
N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-2-nitrobenzamide: Another thiazole derivative with different substituents, affecting its chemical and biological properties.
Uniqueness
N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its potential therapeutic applications and diverse reactivity make it a valuable compound in scientific research.
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-9(2)13(18)17-14-16-8-11(19-14)7-10-5-3-4-6-12(10)15/h3-6,8-9H,7H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTVUEKHDROURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796316 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B2979798.png)
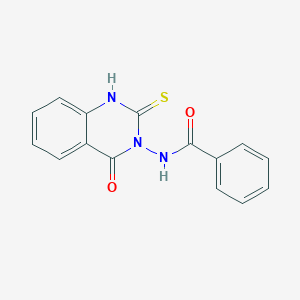
![3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2979802.png)
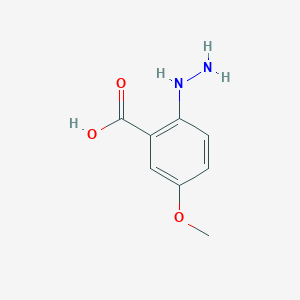
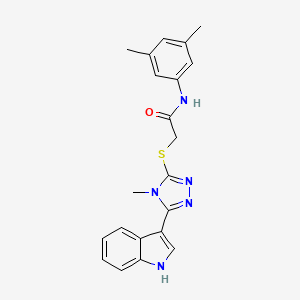
![2,4-dichloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2979808.png)
![2-[(2-benzoylphenyl)amino]-N-(cyanomethyl)acetamide](/img/structure/B2979809.png)
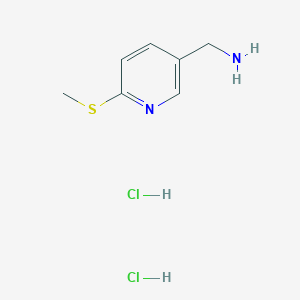
![N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2979811.png)
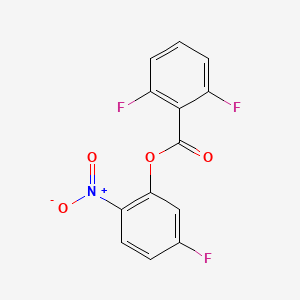
![Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate](/img/structure/B2979818.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2979819.png)
![6-Cyclopropyl-3-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2979820.png)
![2-Ethyl-5-((2-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979821.png)
